molecular formula C19H29N3O B7915941 (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide

Cat. No.: B7915941
M. Wt: 315.5 g/mol
InChI Key: YFZYTIWAWVVOQN-MYJWUSKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide (CAS: 1065484-38-9) is a tertiary amine featuring a benzyl-substituted piperidine core, a cyclopropyl group, and a propionamide backbone. Its molecular weight is 370.29 g/mol, as reported by CymitQuimica .

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15(20)19(23)22(18-9-10-18)14-17-8-5-11-21(13-17)12-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,20H2,1H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZYTIWAWVVOQN-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached through a cyclopropanation reaction, often using a diazo compound as the cyclopropyl source.

    Amidation Reaction: The final step involves the formation of the amide bond, where the amino group reacts with a propionyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or cyclopropyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide features a unique molecular structure characterized by:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's biological activity.
  • Cyclopropyl Group : A three-membered ring that enhances the compound's structural rigidity and may influence receptor interactions.
  • Amide Functional Group : Facilitates various chemical reactions, including nucleophilic substitutions and derivatizations.

The compound's molecular formula is C19H29N3OC_{19}H_{29}N_{3}O with a molecular weight of approximately 315.46 g/mol. Its stereochemistry, denoted by the (S) configuration at the amino group, is crucial for its pharmacological effects.

Key Mechanisms:

  • Pain Modulation : The compound has shown efficacy in reversing mechanical allodynia in animal models, indicating its potential for treating neuropathic pain conditions linked to central sensitization.
  • Immunomodulatory Effects : Preliminary research suggests that (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide may also play a role in regulating immune responses, although further studies are required to elucidate this aspect fully.

Neuropathic Pain Management

A significant body of research has focused on the efficacy of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide in managing neuropathic pain. In controlled studies involving animal models, the compound demonstrated a marked ability to reduce pain sensitivity and improve overall pain thresholds. These findings suggest potential clinical applications for patients suffering from chronic pain conditions.

Immunomodulatory Research

Emerging studies have begun to explore the immunomodulatory properties of this compound. Initial findings indicate that it may influence cytokine production and immune cell activity, which could have implications for treating inflammatory disorders. However, comprehensive clinical trials are necessary to confirm these effects and establish therapeutic protocols.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidine-Based Amides

Table 1: Key Structural Features of Selected Compounds
Compound Name Substituents (R1, R2) Molecular Weight (g/mol) CAS Number Availability
Target: (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide R1 = Benzyl-piperidin, R2 = Cyclopropyl 370.29 1065484-38-9 Discontinued
(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide R1 = Methyl-piperidin, R2 = H Not reported Not available Not reported
2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide R1 = Methyl-piperidin, R2 = Isopropyl Not reported Not available Not reported
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide R1 = Benzyl-piperidin, R2 = Isopropyl 345.53 1354026-12-2 Discontinued

Key Observations :

  • Benzyl vs.
  • Cyclopropyl vs. Isopropyl : The cyclopropyl group introduces conformational rigidity, which may optimize receptor binding compared to the flexible isopropyl group in the butyramide analog .
  • Propionamide vs. Butyramide : The shorter propionamide chain in the target compound (vs. 3-methyl-butyramide) could reduce steric hindrance, favoring interactions with enzymatic targets .

Electronic Effects of Substituents

The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543) introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s cyclopropyl group, which offers moderate electron donation .

Implications for Pharmacological Activity

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Piperidine Core : Essential for interactions with central nervous system targets (e.g., sigma receptors) due to its hydrophobic character .
  • Cyclopropyl Rigidity : May confer selectivity in binding to G-protein-coupled receptors (GPCRs) over flat, planar scaffolds like indole derivatives (e.g., S38 in ) .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide, a synthetic compound, has garnered significant attention for its potential pharmacological applications, particularly in neurology and pain management. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural configuration that includes:

  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.
  • Amide Functional Group : Essential for biological activity and interaction with various receptors.

The stereochemistry of the (S) configuration at the amino group plays a crucial role in its biological interactions and pharmacodynamics.

Recent studies have highlighted several mechanisms through which (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide exerts its biological effects:

  • Sigma-1 Receptor Antagonism : The compound has shown significant activity as an antagonist at sigma-1 receptors, which are implicated in pain modulation. This antagonism is linked to the reversal of mechanical allodynia in animal models, suggesting its efficacy in treating neuropathic pain conditions.
  • Immunomodulatory Effects : Preliminary research indicates that this compound may possess immunomodulatory properties, potentially influencing immune system regulation.
  • Neurotransmitter Interaction : While specific molecular targets are still under investigation, initial studies suggest involvement in neurotransmitter systems, which could lead to changes in cellular signaling pathways.

Efficacy in Neuropathic Pain Models

A series of experiments conducted on animal models demonstrated that (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide effectively reversed mechanical allodynia. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential as a therapeutic agent for neuropathic pain management .

Structure-Activity Relationship (SAR)

SAR studies have been essential in understanding how modifications to the chemical structure impact biological activity. For instance, the introduction of various substituents on the piperidine ring has been shown to enhance binding potency at sigma receptors, thus improving analgesic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide:

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(1-benzyl-piperidin-4-yl)propionamideBenzyl-piperidine structure; lacks cyclopropyl groupPotential analgesic effects
N-(1-benzyl-piperidin-4-yl)acetamideSimilar piperidine framework; acetamide instead of propionamideAntidepressant properties
2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridineMore complex structure; includes pyridine ringAntiallodynic effects in neuropathic pain models

This comparative analysis highlights the unique pharmacological profile of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide, particularly its potential as an analgesic agent.

Q & A

(Basic) What are the optimal reaction conditions for synthesizing (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide with high yield and stereochemical integrity?

Answer:
Synthesis requires stepwise amide bond formation under controlled conditions. Ethanol as a solvent with piperidine catalysis at 0–5°C for 2 hours facilitates selective amidation, analogous to methods for structurally related N-substituted propionamides . Post-synthesis purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) followed by recrystallization in dichloromethane/n-pentane enhances enantiomeric purity. Structural validation should employ ¹H/¹³C NMR (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopropyl CH₂ at δ 0.5–1.2 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.2382) .

(Advanced) How can researchers address discrepancies between computational predictions and experimental binding data for this compound's interaction with neurological receptors?

Answer:
Discrepancies often stem from solvation effects or ligand conformational flexibility. To resolve this:

  • Perform molecular dynamics (MD) simulations (≥100 ns) with explicit solvent models (e.g., TIP3P water) to capture dynamic binding modes.
  • Validate using surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS).
  • Cross-reference with structurally similar ligands (e.g., N-substituted piperidinyl acetamides) to contextualize affinity trends. For example, PubChem data on piperidine derivatives highlights the importance of benzyl group orientation in receptor docking .

(Basic) Which analytical techniques are critical for verifying the stereochemical configuration and functional group integrity of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) at 1.0 mL/min to resolve enantiomers (retention time differences ≥2 min).
  • 2D NMR : NOESY correlations between the cyclopropyl CH₂ and piperidine NH confirm spatial proximity, while COSY identifies coupling networks in the benzyl group.
  • FT-IR : Key bands include amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹). Deuterated analogs (e.g., D₂O exchange) help assign labile protons .

(Advanced) What strategies effectively deconvolute overlapping metabolic pathways when assessing in vivo pharmacokinetics of this compound?

Answer:

  • Radiolabeled tracing : Synthesize ¹⁴C-labeled analogs to track metabolites in plasma and tissues via HPLC-MS/MS.
  • Cytochrome P450 inhibition : Co-administer isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in hepatocyte assays to identify primary metabolic routes.
  • Compartmental modeling : Use Phoenix WinNonlin for non-linear regression analysis of plasma concentration-time curves, calculating clearance (CL) and volume of distribution (Vd). Comparative studies with deuterated analogs can isolate metabolic soft spots .

(Basic) How should researchers approach solubility optimization for this compound in physiological buffers during in vitro assays?

Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.5% v/v) and dilute into PBS with sonication (37°C, 30 min).
  • Cyclodextrins : Add 2-hydroxypropyl-β-cyclodextrin (5–10 mM) to stabilize the compound in aqueous media.
  • Dynamic light scattering (DLS) : Monitor particle size distribution (Z-average <200 nm) to ensure monomeric dominance. Adjust pH (6.5–7.4) to leverage zwitterionic properties of the amino and amide groups .

(Advanced) How can chiral inversion be minimized during long-term stability studies of this compound?

Answer:

  • Storage conditions : Maintain lyophilized samples at -80°C under argon to prevent racemization. Avoid aqueous buffers at pH >8.0, which accelerate base-catalyzed inversion.
  • Kinetic analysis : Use chiral HPLC to monitor enantiomeric excess (ee) over time. Arrhenius plots (4°C, 25°C, 40°C) predict shelf-life at recommended storage temperatures.
  • Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to formulations, as demonstrated in studies on related aminoamide derivatives .

(Basic) What structural analogs of this compound have been pharmacologically characterized, and how do their activities inform target prioritization?

Answer:

  • N-Substituted piperidinyl acetamides : PubChem data shows that benzyl groups enhance blood-brain barrier penetration, while cyclopropyl moieties reduce off-target toxicity .
  • Chiral analogs : (S)-configured amino groups in compounds like (S)-2-Amino-N-(4-(N-cyclopropylacetamido)cyclohexyl)-3-methylbutanamide exhibit 10-fold higher affinity for σ-1 receptors compared to (R)-isomers . Prioritize targets (e.g., neurological receptors) based on structural conservation of the benzyl-piperidine scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.